molecular formula C20H21N3O5 B2880850 N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide CAS No. 1795302-02-1

N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide

Cat. No. B2880850
CAS RN: 1795302-02-1
M. Wt: 383.404
InChI Key: MCXUNKSPBXNJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
BenchChem offers high-quality N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Assembly of Diverse N-O Building Blocks for Energetic Materials

Research has indicated the potential of furan derivatives in the assembly of diverse N-O building blocks leading to energetic materials. A study highlighted the synthesis and characterization of energetic materials with high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications in this field. The design strategy involves introducing azoxy N-oxide functionality into the furan backbone, demonstrating a straightforward and low-cost synthetic route (Jiaheng Zhang & J. Shreeve, 2014).

Aza-Piancatelli Rearrangement for Synthesizing Derivatives

Another study explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction with furan-2-yl(phenyl)methanol derivatives. This process afforded corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields, highlighting a methodology with good yields, high selectivity, and faster reaction times. This demonstrates the compound's utility in synthetic organic chemistry for creating structurally diverse molecules (B. Reddy et al., 2012).

Enhancing DNA-Binding Affinity

The compound also finds relevance in enhancing DNA-binding affinity. A crystallographic and spectroscopic study on the complex between DNA and a furan derivative (referred to as "furamidine" in the study) showed that it binds tighter to DNA sequences than the comparative drug, indicating its potential in developing drugs with improved interaction energy with DNA (C. Laughton et al., 1995).

Tubular Architectures from Polymers

Research into polymers containing tapered side groups forming tubular supramolecular architectures indicates another application. These polymers, through self-assembly of their tapered side groups, demonstrate potential in creating novel materials with unique properties (V. Percec et al., 1996).

Therapeutic Potential in Drug Development

The compound's structural motifs have been explored for their therapeutic potential, particularly in drug development. Oxadiazole and furadiazole derivatives, closely related to the furan moiety in the compound, have shown various biological activities, suggesting their importance in the synthesis of new drugs with antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Ankit Siwach & P. Verma, 2020).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-16(15-5-3-7-28-15)11-21-19(25)20(26)22-14-8-12-4-2-6-23-17(24)10-13(9-14)18(12)23/h3,5,7-9,16H,2,4,6,10-11H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXUNKSPBXNJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(furan-2-yl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.